

# "oxidative stability of squalane compared to other hydrocarbons"

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# A Comparative Analysis of the Oxidative Stability of Squalane

An Objective Guide for Researchers and Formulation Scientists

The selection of a stable hydrocarbon base is critical in the development of pharmaceuticals, cosmetics, and high-performance lubricants. Oxidative stability is a paramount parameter, directly influencing the shelf-life, efficacy, and safety of the final product. This guide provides an objective comparison of the oxidative stability of **squalane** against other relevant hydrocarbons, supported by experimental data and detailed methodologies.

## Introduction to Oxidative Stability in Hydrocarbons

Oxidation is a chemical degradation process initiated by factors such as heat, light, and the presence of catalysts, leading to the formation of undesirable byproducts like peroxides, aldehydes, ketones, and carboxylic acids. For formulators, this can manifest as changes in viscosity, color, odor, and, most critically, a reduction in performance and the potential for skin irritation or toxicity. **Squalane** (C30H62), a fully saturated hydrocarbon, is renowned for its exceptional stability, a characteristic derived from its complete lack of double bonds.[1][2] This contrasts sharply with its unsaturated precursor, squalene, which is highly susceptible to oxidation.[3]

## **Key Metrics for Evaluating Oxidative Stability**



To quantify the resistance of a hydrocarbon to oxidation, several standardized tests are employed. The most common metrics include:

- Oxidation Induction Time (OIT): This is the time elapsed until the onset of rapid oxidation under controlled conditions of heat and oxygen exposure. A longer OIT indicates higher stability. Methods like the Rancimat test and Pressure Differential Scanning Calorimetry (PDSC) are used for this measurement.[4][5]
- Peroxide Value (PV): This metric quantifies the concentration of peroxides, which are the primary products of oxidation. A low PV is desirable. Fresh oils typically have a PV of less than 10 meq/kg.[6]
- p-Anisidine Value (p-AV): This value measures the secondary oxidation products, such as aldehydes and ketones, which contribute to rancidity and off-odors.[7][8] A lower p-AV indicates better quality and stability.

## **Comparative Performance Data**

The following table summarizes the thermo-oxidative stability of **squalane** from different sources compared to a common synthetic hydrocarbon, Polyalphaolefin (PAO 4).



Parameter	Polyalphaolefi n (PAO 4)	Sugar-Derived Squalane (Sugar-SQa)	Olive-Derived Squalane (Olive-SQa)	Squalene
Chemical Structure	Saturated, branched C30H62	Saturated, branched C30H62	Saturated, branched C30H62	Unsaturated (6 double bonds) C30H50
Oxidation Induction Time (OIT)	Comparable to Sugar-SQa	Comparable to PAO 4	Significantly longer than PAO 4 & Sugar-SQa	Very short; prone to rapid oxidation[3]
Primary Degradation Products	Short to medium chain carboxylic acids	Medium to long chain carboxylic acids, alcohols, ketones	Medium to long chain carboxylic acids, alcohols, ketones	Peroxides, hydroperoxides, epoxides[9]
Overall Stability	High	High	Very High	Low / Unstable[2] [10]

Data summarized from a comparative study on **squalane** and PAO 4.[11][12] The enhanced stability of Olive-SQa is attributed to the potential presence of natural impurities that may act as antioxidants.[11] In contrast, **squalane**'s saturated structure renders it inherently stable and not prone to peroxidation, a key differentiator from its unsaturated counterpart, squalene.[13][14]

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate and reproducible assessment of oxidative stability. Below are summaries of key experimental protocols.

## Oxidation Induction Time (OIT) Determination via Rancimat Method

The Rancimat method, also known as the Oil Stability Index (OSI), is an accelerated aging test used to determine the OIT.[15]

Principle: A stream of purified air is passed through a sample of the hydrocarbon held at a constant elevated temperature (e.g., 110-120°C).[5][16] The volatile organic acids formed



during oxidation are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water. The induction time is the point at which a rapid increase in conductivity occurs, signifying the formation of secondary oxidation products.[5][17]

#### Procedure:

- A precise amount of the sample (typically 3 g) is weighed into a reaction vessel.
- The vessel is placed into the Rancimat's heating block, which is maintained at a constant temperature.
- The air flow is initiated at a controlled rate (e.g., 20 L/h).
- The effluent air is bubbled through the measuring cell containing deionized water.
- The conductivity and temperature are recorded continuously until the test concludes.
- The OIT is determined automatically by the software as the time taken to reach the inflection point of the conductivity curve.

## OIT Determination via Pressure Differential Scanning Calorimetry (PDSC)

This method (ASTM D6186) measures the OIT of a lubricant under high temperature and oxygen pressure.[4][18]

Principle: A small sample of the hydrocarbon is placed in an aluminum pan within a PDSC cell, which is then pressurized with pure oxygen. The cell is heated to a specific isothermal temperature. The instrument monitors the heat flow from the sample. The onset of oxidation is marked by a sharp exothermic release of energy. The time from the start of the test to this exothermic event is the OIT.[19]

#### Procedure:

A small sample (1-3 mg) is weighed into an open aluminum pan.



- The pan is placed in the PDSC sample chamber alongside an empty reference pan.
- The chamber is sealed and pressurized with pure oxygen (e.g., to 500 psig).
- The sample is rapidly heated to the isothermal test temperature (e.g., 175°C).
- The heat flow is monitored until the exothermic oxidation peak is observed.
- The OIT is calculated as the time from when the isothermal temperature is reached to the onset of the exotherm.

## Peroxide Value (PV) Determination

Based on AOCS Official Method Cd 8-53, this titration method measures primary oxidation products.

Principle: The sample is dissolved in a solvent mixture (e.g., acetic acid-chloroform). Saturated potassium iodide solution is added, which reacts with any peroxides present to liberate iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.[6]

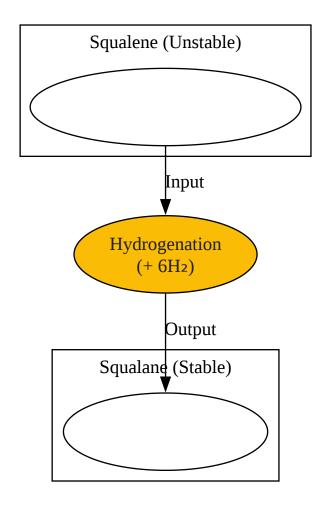
## p-Anisidine Value (p-AV) Determination

Following a method like AOCS Cd 18-90, this spectrophotometric test measures secondary oxidation products.

Principle: The sample is dissolved in a solvent (e.g., isooctane). The absorbance is measured at a specific wavelength. A solution of p-anisidine is then added, which reacts with aldehydes and ketones in the sample. The absorbance is measured again. The increase in absorbance is proportional to the amount of secondary oxidation products present.[8]

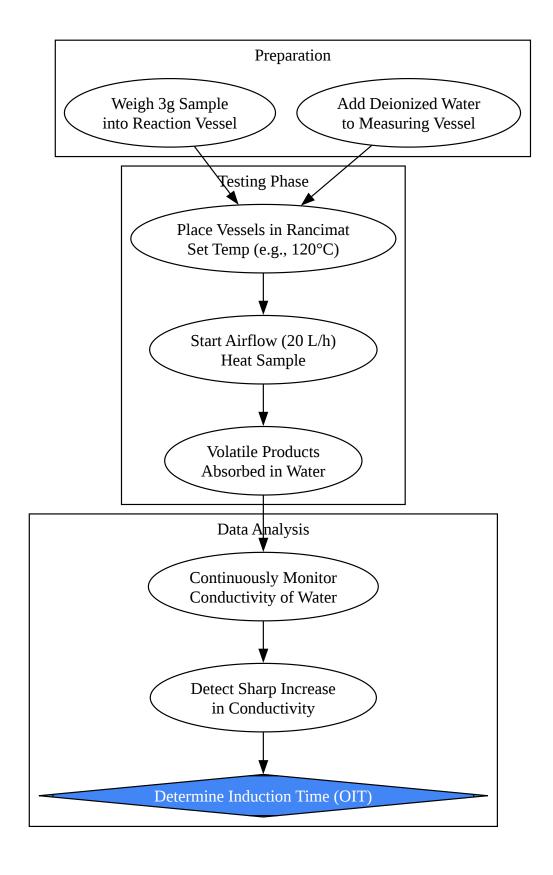
## **Visualized Workflows and Relationships**





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### Conclusion

Experimental data consistently demonstrates that **squalane** possesses superior oxidative stability compared to its unsaturated precursor, squalene, and performs on par with, or even exceeds, other highly stable synthetic hydrocarbons like PAO 4.[11] Its fully saturated, branched-chain structure prevents the initiation of oxidative degradation, ensuring a longer shelf-life and consistent performance. For researchers, scientists, and drug development professionals, the inherent stability of **squalane** makes it an exemplary excipient and base fluid, minimizing the risk of degradation and ensuring the integrity of the final formulation.

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